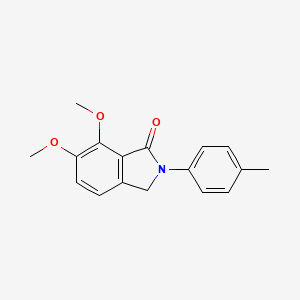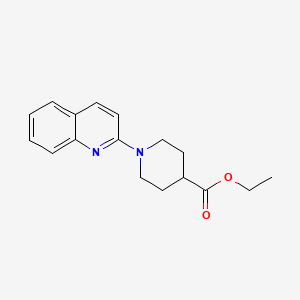![molecular formula C18H17NO2 B5674741 6-[4-(2-methoxyethoxy)phenyl]quinoline](/img/structure/B5674741.png)
6-[4-(2-methoxyethoxy)phenyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[4-(2-methoxyethoxy)phenyl]quinoline is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the quinoline family of compounds, which have been found to exhibit a range of interesting biological activities. In We will also examine the advantages and limitations of using this compound in lab experiments, and list some potential future directions for research in this area.
科学研究应用
6-[4-(2-methoxyethoxy)phenyl]quinoline has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and infectious disease research. In cancer research, it has been found to exhibit anti-tumor activity through the inhibition of cell proliferation and induction of apoptosis. In neuroscience, it has been found to modulate the activity of neurotransmitter receptors, and has potential applications in the treatment of neurodegenerative diseases. In infectious disease research, it has been found to exhibit antiviral and antibacterial activity.
作用机制
The mechanism of action of 6-[4-(2-methoxyethoxy)phenyl]quinoline is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. It has been found to inhibit the activity of certain enzymes and receptors, and to induce changes in gene expression.
Biochemical and Physiological Effects:
6-[4-(2-methoxyethoxy)phenyl]quinoline has been found to have a range of biochemical and physiological effects, depending on the specific research area being studied. In cancer research, it has been found to inhibit cell proliferation, induce apoptosis, and inhibit the formation of new blood vessels. In neuroscience, it has been found to modulate the activity of neurotransmitter receptors, and to have potential applications in the treatment of neurodegenerative diseases. In infectious disease research, it has been found to exhibit antiviral and antibacterial activity.
实验室实验的优点和局限性
The use of 6-[4-(2-methoxyethoxy)phenyl]quinoline in lab experiments has several advantages and limitations. One advantage is that it has been found to exhibit a range of interesting biological activities, making it a potentially useful compound for studying a range of research areas. Another advantage is that it can be synthesized in high purity using an efficient and reproducible method. One limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Another limitation is that it may have off-target effects, which can complicate data interpretation.
未来方向
There are several potential future directions for research in the area of 6-[4-(2-methoxyethoxy)phenyl]quinoline. One direction is to further elucidate its mechanism of action, in order to better understand how it exerts its biological effects. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to determine its potential applications in infectious disease research, and to explore its potential use as a therapeutic agent in cancer treatment. Finally, further studies are needed to explore the potential advantages and limitations of using this compound in lab experiments, and to develop more efficient and reproducible synthesis methods.
合成方法
The synthesis of 6-[4-(2-methoxyethoxy)phenyl]quinoline involves the reaction of 2-methoxyethylamine with 4-chloroaniline, followed by condensation with 2-cyanoacetamide and cyclization with polyphosphoric acid. This method has been found to be efficient and reproducible, and yields high purity 6-[4-(2-methoxyethoxy)phenyl]quinoline.
属性
IUPAC Name |
6-[4-(2-methoxyethoxy)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-20-11-12-21-17-7-4-14(5-8-17)15-6-9-18-16(13-15)3-2-10-19-18/h2-10,13H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDQVQJTTGMMRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(2-Methoxyethoxy)phenyl]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5674686.png)
![(1S*,5R*)-6-(3-fluoro-4-methoxybenzoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5674695.png)
![N-[2-(4-chlorophenyl)ethyl]-2-ethyl-N-(3-pyridinylmethyl)-5-pyrimidinecarboxamide](/img/structure/B5674699.png)

![1-methyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5674709.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-methoxy-2-furamide](/img/structure/B5674718.png)
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5674725.png)
![(4S)-4-({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-N,N-diethyl-1-methyl-L-prolinamide](/img/structure/B5674731.png)
![(4R)-N-ethyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1-(pyridin-2-ylmethyl)-L-prolinamide](/img/structure/B5674738.png)
![4-methyl-3-{[(2-oxa-7-azaspiro[4.5]dec-7-ylacetyl)amino]methyl}benzoic acid](/img/structure/B5674747.png)
![(3aR*,6aR*)-2-acetyl-5-[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5674756.png)
![N-{[2-(2-pyrazinyl)-1,3-thiazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5674759.png)